An In-depth Technical Guide to 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Within this important class of heterocycles, 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine emerges as a molecule of significant interest. This compound uniquely combines the established pharmacophore of a 5-aminopyrazole with a pyridin-2-ylmethyl substituent, a feature known to modulate physicochemical properties and influence biological target engagement.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. As a Senior Application Scientist, the following sections are designed to offer not just data, but also field-proven insights into the causality behind experimental choices and the rationale for characterization methodologies.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise molecular structure and associated identifiers.
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IUPAC Name: 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
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Molecular Formula: C₉H₁₀N₄
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Molecular Weight: 174.20 g/mol
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Canonical SMILES: C1=CC=NC(=C1)CN2C=C(C=N2)N
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InChI Key: LSXHCDYKHFLGAE-UHFFFAOYSA-N[5]
The structure, depicted below, features a pyrazole ring substituted at the N1 position with a pyridin-2-ylmethyl group and at the C5 position with an amino group. The planarity of the pyrazole and pyridine rings, connected by a flexible methylene linker, allows for various spatial conformations, which can be critical for receptor binding.
Synthesis and Purification
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can be achieved through established methods for the formation of the pyrazole ring, typically involving the cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor.[6][7] A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 5-aminopyrazoles involves the reaction of a substituted hydrazine with a β-ketonitrile or a related precursor.[1][8] For the target compound, this would involve the reaction of 2-(hydrazinylmethyl)pyridine with a suitable three-carbon component like 3-aminocinnamonitrile or by analogy, a more reactive precursor.
Caption: Proposed synthetic workflow for 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine.
Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
This protocol is a representative procedure based on established literature for the synthesis of analogous 5-aminopyrazoles.[9]
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Synthesis of 2-(Hydrazinylmethyl)pyridine:
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To a solution of hydrazine hydrate (excess, e.g., 5 equivalents) in ethanol, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Remove the solvent under reduced pressure.
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Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(hydrazinylmethyl)pyridine, which can be used in the next step without further purification.
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Cyclocondensation to form 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine:
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Dissolve 2-(hydrazinylmethyl)pyridine (1 equivalent) in ethanol, followed by the addition of a catalytic amount of acetic acid.
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To this solution, add a suitable β-ketonitrile precursor such as 3-ethoxyacrylonitrile or 3-aminocinnamonitrile (1 equivalent) dropwise at room temperature.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
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Work-up and Purification:
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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After filtration, concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine.
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Physicochemical Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. These predictions are based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Method of Determination |
| Melting Point (°C) | 110 - 120 | Based on analogous aminopyrazoles |
| pKa | 5.38 ± 0.10[10] | Computational Prediction (ACD/Labs) |
| LogP | 1.9 (approx.) | Computational Prediction (XLogP3)[11] |
| Aqueous Solubility | 25.4 µg/mL[10] | Experimental data for a close analog |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole rings, as well as the methylene linker and the amino group. The aromatic protons of the pyridine ring would likely appear in the range of 7.0-8.5 ppm. The pyrazole ring protons should be observable as distinct signals, and the methylene protons as a singlet around 5.0-5.5 ppm. The amino protons would present as a broad singlet.
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¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic and heteroaromatic nature of the rings.
2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the key functional groups:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretching: Aromatic and aliphatic C-H stretches around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
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C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
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N-H bending: A band around 1600-1650 cm⁻¹.
3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The ESI+ mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 175.10. The fragmentation pattern would likely involve the cleavage of the methylene bridge.
Experimental Protocols for Physicochemical Characterization
The following workflows outline the standard procedures for determining key physicochemical properties.
Caption: Experimental workflows for the determination of pKa, LogP, and aqueous solubility.
Potential Applications in Drug Discovery
The structural motifs present in 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine suggest its potential as a versatile scaffold in drug discovery. The 5-aminopyrazole core is a known pharmacophore that can engage in various biological interactions, while the pyridin-2-ylmethyl group can influence solubility, metabolic stability, and target binding.[3]
Derivatives of aminopyrazoles have been investigated for a range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases.[3][9] The presence of multiple nitrogen atoms provides hydrogen bond donor and acceptor sites, which are crucial for molecular recognition at the active sites of biological targets. Further derivatization of the amino group or the aromatic rings could lead to the development of potent and selective modulators of these targets.
Conclusion
1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a promising heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and its predicted physicochemical properties. The detailed experimental protocols and characterization workflows serve as a valuable resource for researchers and scientists working with this and related molecules. The insights into its potential applications underscore the importance of this scaffold in the ongoing quest for novel therapeutic agents.
References
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Hassan, A. A., & El-Sheref, E. M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 966-1007. [Link]
-
Manoharan, M., & Jeyakumar, D. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(34), 13483-13495. [Link]
-
Garia, M. T., & Giammona, G. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 656. [Link]
-
PubChem. (n.d.). N-[(1-Methyl-1h-Pyrazol-4-Yl)methyl]-5-{[(1s,2s)-2-(Pyridin-2-Yl)cyclopropyl]methoxy}pyrazolo[1,5-A]pyrimidin-7-Amine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
NextSDS. (n.d.). 4-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. [Link]
-
American Elements. (n.d.). 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. [Link]
-
Klapars, A., & Campos, K. R. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 20(17), 5352-5355. [Link]
-
NextSDS. (n.d.). 4-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. [Link]
-
Majeed, N. S. (2018). A Literature Review on the Synthesis of Pyrazole Heterocycles. Journal of Advanced Research in Dynamical and Control Systems, 10(10), 173-183. [Link]
-
PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. National Center for Biotechnology Information. [Link]
-
Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]
-
J&K Scientific. (n.d.). 3-(Pyridin-2-yl)-1H-pyrazol-5-amine. [Link]
-
Bouheddi, A., & Aouf, N. E. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4786. [Link]
-
Kallman, M. J., & Chen, K. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1461-1481. [Link]
-
Kumar, A., & Kumar, V. (2021). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry, 19(39), 8564-8572. [Link]
-
Patel, K. D., & Patel, H. D. (2017). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4241. [Link]
-
DeLeon, M. A., & Golen, J. A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. [Link]
-
Panday, S. K., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]
-
Sahoo, S., & Mohanty, P. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2419-2430. [Link]
-
Wang, Y., & Li, Y. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry, 72(37), 15985-15996. [Link]
-
Al-Awadi, N. A., & El-Apasery, M. A. (2014). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. The Journal of Organic Chemistry, 79(9), 4025-4037. [Link]
-
Ivachtchenko, A. V., & Ivanenkov, Y. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 10. Page loading... [guidechem.com]
- 11. N-[(1-Methyl-1h-Pyrazol-4-Yl)methyl]-5-{[(1s,2s)-2-(Pyridin-2-Yl)cyclopropyl]methoxy}pyrazolo[1,5-A]pyrimidin-7-Amine | C20H21N7O | CID 76903477 - PubChem [pubchem.ncbi.nlm.nih.gov]
